molecular formula C12H8Cl3NO3 B13679766 Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate

Cat. No.: B13679766
M. Wt: 320.6 g/mol
InChI Key: SHYHLWKTUVOSAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichlorobenzoyl chloride with methyl 3-amino-2-methylacrylate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoxazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Biological Activity

Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H8Cl3N2O3
  • Molecular Weight : 333.56 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. Research indicates that isoxazole derivatives can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of several isoxazole derivatives on human promyelocytic leukemia (HL-60) cells, it was found that certain compounds induced apoptosis and cell cycle arrest. The expression analysis revealed that specific isoxazoles decreased Bcl-2 levels while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle regulation .

CompoundIC50 (µM)Mechanism of Action
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

The mechanism by which this compound exerts its biological effects may involve modulation of key proteins involved in apoptosis and cell cycle regulation. Notably:

  • Bcl-2 : A protein that inhibits apoptosis; decreased levels may lead to increased cell death.
  • p21^WAF-1 : A cyclin-dependent kinase inhibitor that plays a crucial role in regulating the cell cycle.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of any new compound. In vitro studies have shown varying degrees of toxicity among different isoxazole derivatives. For instance, the compound was tested against several human cancer cell lines with IC50 values ranging from 86 to 755 µM, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Comparative Analysis with Other Isoxazole Derivatives

To contextualize the biological activity of this compound, it is valuable to compare it with other related compounds.

Compound NameStructureIC50 (µM)Biological Activity
Isoxazole (1)structure50Strong apoptosis induction
Methyl 5-methylisoxazolestructure200Moderate cytotoxicity
This compoundstructure86 - 755Variable cytotoxicity

Properties

Molecular Formula

C12H8Cl3NO3

Molecular Weight

320.6 g/mol

IUPAC Name

methyl 5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H8Cl3NO3/c1-5-9(12(17)18-2)11(16-19-5)10-7(14)3-6(13)4-8(10)15/h3-4H,1-2H3

InChI Key

SHYHLWKTUVOSAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC

Origin of Product

United States

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